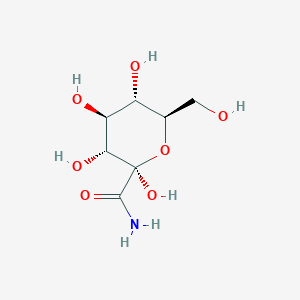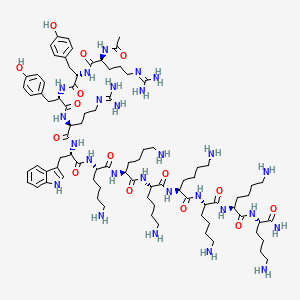
2-Deoxy-2-fluorohexopyranose
Overview
Description
Fludeoxyglucose 18F is a radiopharmaceutical agent used primarily in positron emission tomography (PET) imaging. It is a glucose analog where the hydroxyl group at the C-2 position of the glucose molecule is replaced by the radioactive isotope fluorine-18. This compound is widely used in oncology, cardiology, and neurology to assess glucose metabolism in tissues, which is indicative of various physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fludeoxyglucose 18F involves the nucleophilic substitution reaction of mannose triflate with fluorine-18. The process begins with the production of fluorine-18 via the 18O(p,n)18F reaction in a cyclotron. The fluorine-18 is then reacted with mannose triflate in the presence of a base, typically potassium carbonate, and a phase transfer catalyst such as kryptofix 2.2.2. The reaction is carried out in an anhydrous acetonitrile solution at elevated temperatures .
Industrial Production Methods: Industrial production of fludeoxyglucose 18F follows a similar synthetic route but is optimized for large-scale production. Automated synthesis modules are used to ensure consistency, efficiency, and compliance with regulatory standards. The process involves the use of cassette-based systems that facilitate the synthesis, purification, and formulation of the final product. Quality control measures are implemented to ensure the radiochemical purity and specific activity of the compound .
Chemical Reactions Analysis
Types of Reactions: Fludeoxyglucose 18F primarily undergoes phosphorylation reactions in biological systems. It is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate, which is then trapped within cells due to the lack of further metabolism. This property makes it an effective tracer for imaging glucose metabolism .
Common Reagents and Conditions: The synthesis of fludeoxyglucose 18F involves reagents such as mannose triflate, potassium carbonate, kryptofix 2.2.2, and anhydrous acetonitrile. The reaction conditions typically include elevated temperatures and an anhydrous environment to facilitate the nucleophilic substitution reaction .
Major Products Formed: The major product formed from the synthesis of fludeoxyglucose 18F is fludeoxyglucose-6-phosphate, which is the phosphorylated form of the compound within biological systems. This product is crucial for PET imaging as it accumulates in tissues with high glucose metabolism .
Scientific Research Applications
Fludeoxyglucose 18F is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is used to detect and monitor cancerous tumors by assessing their glucose metabolism. In cardiology, it helps evaluate myocardial viability and detect areas of ischemia. In neurology, it is used to identify regions of abnormal glucose metabolism associated with epilepsy and other neurological disorders .
Mechanism of Action
Fludeoxyglucose 18F acts as a glucose analog and is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation within the cell. This accumulation allows for the visualization of glucose metabolism in tissues using PET imaging .
Comparison with Similar Compounds
Fludeoxyglucose 18F is unique among radiopharmaceuticals due to its specific use in PET imaging to assess glucose metabolism. Similar compounds include other radiolabeled glucose analogs such as fluorothymidine 18F and fluoromisonidazole 18F. these compounds are used for different imaging purposes, such as assessing cell proliferation and hypoxia, respectively. Fludeoxyglucose 18F remains the gold standard for imaging glucose metabolism due to its high specificity and effectiveness .
Properties
IUPAC Name |
3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311234, DTXSID60869453 | |
| Record name | SBB070740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxy-2-fluorohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38711-37-4 | |
| Record name | NSC240588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB070740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3062669.png)

![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)


![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)






